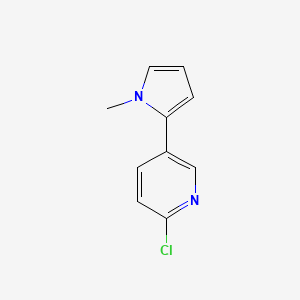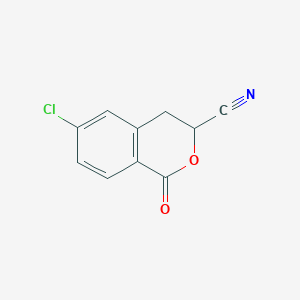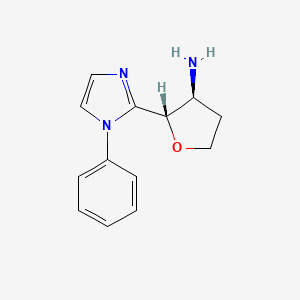
(2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine is a chiral compound featuring an oxolane ring substituted with a phenyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or epoxides.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced via condensation reactions involving aldehydes and amines.
Chiral Resolution: The chiral centers can be resolved using chiral catalysts or by employing enantioselective synthesis techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of oxirane derivatives.
Reduction: Reduction reactions can be used to modify the imidazole ring, potentially converting it to an imidazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxirane Derivatives: Formed from oxidation of the oxolane ring.
Imidazoline Derivatives: Formed from reduction of the imidazole ring.
Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its imidazole moiety.
Receptor Binding: It can interact with biological receptors, potentially modulating their activity.
Medicine
Drug Development: The compound can be explored as a lead compound for the development of new pharmaceuticals.
Antimicrobial Activity: It may exhibit antimicrobial properties due to the presence of the imidazole ring.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Sensors: It can be incorporated into sensors for the detection of various analytes.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine: Unique due to its specific substitution pattern and chiral centers.
(2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-ol: Similar structure but with a hydroxyl group instead of an amine.
(2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
(2S,3S)-2-(1-phenylimidazol-2-yl)oxolan-3-amine |
InChI |
InChI=1S/C13H15N3O/c14-11-6-9-17-12(11)13-15-7-8-16(13)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6,9,14H2/t11-,12-/m0/s1 |
InChI Key |
OWAHJAFDTMVXCV-RYUDHWBXSA-N |
Isomeric SMILES |
C1CO[C@@H]([C@H]1N)C2=NC=CN2C3=CC=CC=C3 |
Canonical SMILES |
C1COC(C1N)C2=NC=CN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13223644.png)
![2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B13223649.png)
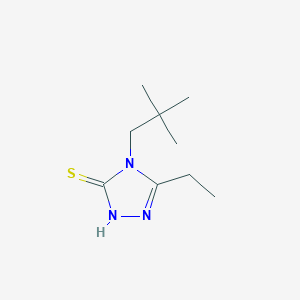
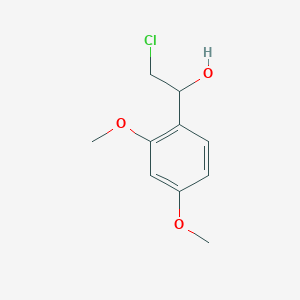
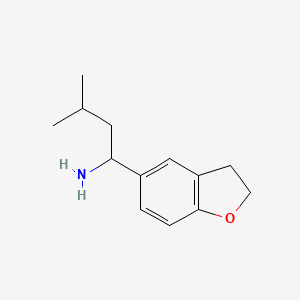
![3-[5-(Trifluoromethyl)pyrrolidin-2-yl]propanoic acid](/img/structure/B13223667.png)
amine](/img/structure/B13223675.png)
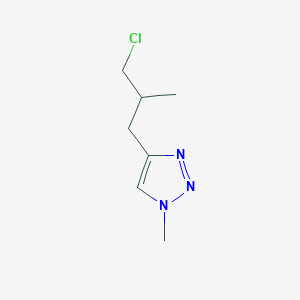
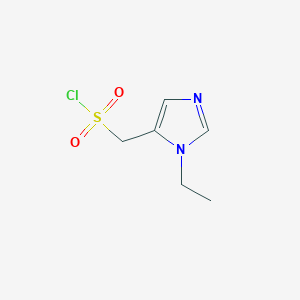
![4-Amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid](/img/structure/B13223688.png)
![8-[4-(Propan-2-yl)phenyl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13223695.png)
